molecular formula C23H24F3N3O2 B10919573 ethyl {3-cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate

ethyl {3-cyclopropyl-6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl}acetate

Cat. No.: B10919573
M. Wt: 431.4 g/mol
InChI Key: SJDHPWGBKDZLBR-UHFFFAOYSA-N
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Description

ETHYL 2-[3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, isopropylphenyl, and trifluoromethyl groups. The final step involves the esterification of the acetate group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[3-CYCLOPROPYL-6-(4-ISOPROPYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The trifluoromethyl group enhances its binding affinity and stability, while the cyclopropyl and isopropylphenyl groups contribute to its overall activity and selectivity.

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines with different substituents. For example:

Properties

Molecular Formula

C23H24F3N3O2

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C23H24F3N3O2/c1-4-31-19(30)12-29-22-20(21(28-29)16-9-10-16)17(23(24,25)26)11-18(27-22)15-7-5-14(6-8-15)13(2)3/h5-8,11,13,16H,4,9-10,12H2,1-3H3

InChI Key

SJDHPWGBKDZLBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(F)(F)F)C(=N1)C4CC4

Origin of Product

United States

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